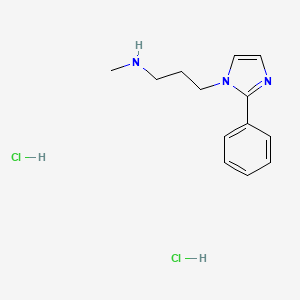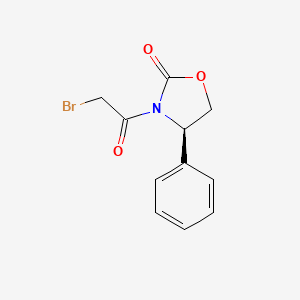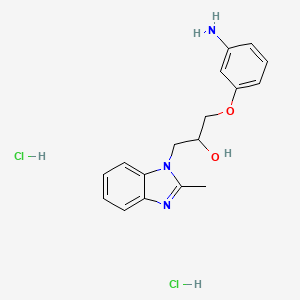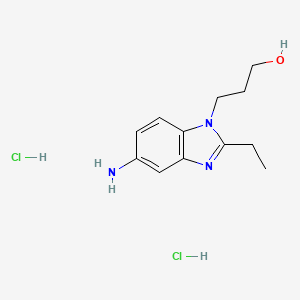
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Descripción general
Descripción
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine, also known as 6-Bromo-4-(3-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-amine, is a chemical compound used in scientific research. It is a synthetic molecule that has shown potential in various areas of research, including cancer treatment, neuroprotection, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell signaling pathways. This leads to the induction of apoptosis in cancer cells and the protection of neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In neurons, it protects against oxidative stress and inflammation by inhibiting the production of reactive oxygen species and inflammatory cytokines. It has also been shown to have anti-inflammatory effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine is its potential as a multi-targeted agent in cancer treatment, neuroprotection, and anti-inflammatory properties. Another advantage is its synthetic nature, which allows for easy modification and optimization of its structure. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine. One area of research could be the optimization of its structure to improve its solubility and bioavailability. Another area of research could be the development of novel drug delivery systems to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine has shown potential in various areas of scientific research. In cancer treatment, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. In neuroprotection, it has been shown to protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory properties, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
(4S)-6-bromo-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQTVMJJLDRNQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1389180.png)







